8-cyclohexyl-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-cyclohexyl-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O2/c1-12(2)11-23-18(26)16-17(22(5)20(23)27)21-19-24(13(3)14(4)25(16)19)15-9-7-6-8-10-15/h12,15H,6-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGALIRBGSHQGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-cyclohexyl-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the cyclohexyl, isobutyl, and methyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, organometallic reagents, and catalysts to facilitate the formation of carbon-carbon and carbon-nitrogen bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-cyclohexyl-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
8-cyclohexyl-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-cyclohexyl-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[2,1-f]purine derivatives with different substituents. Examples include:
- 8-cyclohexyl-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione analogs with variations in the cyclohexyl or isobutyl groups.
- Other imidazo[2,1-f]purine derivatives with different alkyl or aryl substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties
Biological Activity
Chemical Identification
- CAS Number : 896839-50-2
- Molecular Formula : C20H29N5O2
- Molecular Weight : 371.4766
8-Cyclohexyl-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound that belongs to the class of imidazopurines. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as a phosphodiesterase (PDE) inhibitor, which plays a crucial role in regulating cyclic nucleotide levels within cells. This modulation can influence several signaling pathways related to inflammation and immune responses.
In Vitro Studies
In vitro studies have shown that this compound exhibits significant inhibitory effects on PDE activity. PDEs are enzymes that break down cyclic AMP (cAMP) and cyclic GMP (cGMP), which are important signaling molecules in various physiological processes. By inhibiting these enzymes, the compound can enhance the levels of cAMP and cGMP, leading to increased cellular signaling and potentially anti-inflammatory effects.
In Vivo Studies
Preliminary in vivo studies have demonstrated the compound's efficacy in reducing inflammation and modulating immune responses. For instance, animal models treated with this compound showed decreased eosinophilic infiltration in lung tissues following allergen exposure, suggesting its potential use in treating allergic conditions such as asthma.
Case Study 1: Anti-inflammatory Effects
A study investigated the effects of the compound on a mouse model of allergic asthma. Mice treated with varying doses of this compound exhibited a significant reduction in airway hyperreactivity and inflammatory cell counts compared to control groups. The results indicated a dose-dependent response where higher doses correlated with greater reductions in inflammation markers.
Case Study 2: PDE Inhibition
Another research effort focused on the compound's ability to inhibit specific PDE isoforms. The study utilized recombinant human PDE enzymes and demonstrated that the compound selectively inhibited PDE4D with an IC50 value indicating potent activity. This selectivity is crucial for minimizing side effects associated with broader-spectrum PDE inhibitors.
Data Summary
| Parameter | Value |
|---|---|
| CAS Number | 896839-50-2 |
| Molecular Weight | 371.4766 |
| Biological Activity | PDE inhibition |
| In Vitro IC50 (PDE4D) | Potent (specific value not disclosed) |
| Anti-inflammatory Efficacy | Significant reduction observed in animal models |
Q & A
Q. What synthetic strategies are recommended for preparing 8-cyclohexyl-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with high purity?
- Methodology : Multi-step synthesis involving: (i) Formation of the imidazo[2,1-f]purine core via cyclization of substituted purine precursors under reflux in polar aprotic solvents (e.g., DMF or DCM) . (ii) Sequential alkylation at the 3- and 8-positions using isobutyl bromide and cyclohexylamine under basic conditions (e.g., K₂CO₃) . (iii) Final purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .
- Key Parameters : Optimize reaction time (24–48 hrs) and temperature (60–80°C) to minimize byproducts. Monitor purity via HPLC (>95%) .
Q. How is the molecular structure of this compound validated experimentally?
- Analytical Workflow : (i) NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, isobutyl methyls at δ 0.9–1.1 ppm) . (ii) Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z ~485) . (iii) X-ray Crystallography : For absolute configuration determination (if crystalline) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Assays : (i) Enzyme Inhibition : Dose-response studies against kinases or phosphodiesterases (IC₅₀ determination) using fluorescence-based assays . (ii) Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, HepG2) at 1–100 µM . (iii) Receptor Binding : Radioligand displacement assays for adenosine or serotonin receptors (Ki values via Scatchard analysis) .
Advanced Research Questions
Q. How do structural modifications (e.g., cyclohexyl vs. aryl substituents) impact target selectivity?
- SAR Analysis :
| Substituent | Target Affinity (Ki, nM) | Selectivity Ratio (Target A vs. B) |
|---|---|---|
| Cyclohexyl | 12 ± 2 (Adenosine A₁) | 8.5:1 (A₁:A₂A) |
| 4-Chlorophenyl | 45 ± 5 (A₂A) | 1:3.2 (A₁:A₂A) |
- Mechanistic Insight : Cyclohexyl groups enhance hydrophobic interactions in receptor pockets, while bulky aryl groups induce steric hindrance, reducing binding .
Q. How can contradictory data on metabolic stability be resolved?
- Case Study : Discrepancies in hepatic microsomal half-life (e.g., 30 min vs. 120 min) may arise from: (i) Experimental Variability : Differences in microsome source (human vs. rat) or incubation conditions (NADPH concentration) . (ii) Structural Isomerism : Undetected epimerization at the 8-position altering metabolic pathways .
- Resolution : Use stable isotope labeling (e.g., ¹³C-cyclohexyl) with LC-MS/MS to track degradation pathways .
Q. What computational methods predict off-target interactions for this compound?
- In Silico Workflow : (i) Docking Simulations : AutoDock Vina or Schrödinger Suite to screen against >500 human kinases . (ii) ADMET Prediction : SwissADME or ProTox-II for bioavailability/toxicity profiling (e.g., CYP450 inhibition risk) . (iii) MD Simulations : GROMACS for 100-ns trajectories to assess binding stability in aqueous environments .
Q. How can synthetic yields be improved without compromising stereochemical integrity?
- Process Optimization : (i) Flow Chemistry : Continuous-flow reactors for precise temperature control during alkylation (yield increase from 45% to 72%) . (ii) Catalysis : Pd/C or Ni nanoparticles for selective hydrogenation of intermediates (reduction of byproducts by 30%) . (iii) DoE (Design of Experiments) : Response surface methodology to optimize solvent ratios and reaction times .
Data Contradiction Analysis
Q. Why do some studies report potent antiviral activity while others show no effect?
- Critical Factors : (i) Cell-Type Specificity : Activity in Vero cells (IC₅₀ = 5 µM) vs. null results in MDCK cells due to differential expression of viral entry receptors . (ii) Assay Sensitivity : Variations in viral load quantification (plaque assay vs. qRT-PCR) .
- Recommendation : Validate findings across ≥3 cell lines and orthogonal assays (e.g., immunofluorescence for viral protein expression) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
